molecular formula C13H10FNO B12733029 (4-Fluorophenyl)phenylmethanone oxime CAS No. 362-99-2

(4-Fluorophenyl)phenylmethanone oxime

Cat. No.: B12733029
CAS No.: 362-99-2
M. Wt: 215.22 g/mol
InChI Key: VQCPGTQZPMEMKN-SQFISAMPSA-N
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Description

(4-Fluorophenyl)phenylmethanone oxime is an organic compound with the molecular formula C13H10FNO It is a derivative of (4-fluorophenyl)phenylmethanone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)phenylmethanone oxime typically involves the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)phenylmethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

One of the most notable applications of (4-Fluorophenyl)phenylmethanone oxime is its antifungal properties. Research has demonstrated that oxime derivatives exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency.

  • Case Study : A study highlighted that certain oxime derivatives showed MIC values comparable to or lower than established antifungal agents like fluconazole. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced antifungal activity against C. albicans .

Antibacterial Properties

In addition to antifungal activity, this compound has been investigated for its antibacterial properties. Some studies indicate that modifications to the oxime structure can lead to compounds with potent bactericidal effects against Gram-positive and Gram-negative bacteria.

  • Research Findings : A review of biologically active oxime ethers indicated that certain derivatives possess significant antibacterial activity, suggesting that further exploration of this compound could lead to new antibacterial agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the fluorine substituent and the phenyl ring can significantly influence the compound's pharmacological properties.

Key Insights from SAR Studies:

  • Fluorine Substitution : The presence of fluorine in the para position has been shown to enhance lipophilicity and improve membrane permeability, which may contribute to increased biological activity.
  • Phenyl Ring Modifications : Alterations on the phenyl ring can affect binding affinity to biological targets, influencing both potency and selectivity against specific pathogens .

Applications in Materials Science

Beyond biological applications, this compound is also being explored for its potential use in materials science. Its unique chemical structure allows it to act as an intermediate in synthesizing novel polymers and materials with specific properties.

Potential Uses:

  • Polymer Synthesis : The compound can be utilized as a building block for creating functionalized polymers that exhibit desirable thermal and mechanical properties.
  • Coatings and Adhesives : Research suggests that incorporating such oximes into coatings may enhance their performance characteristics, such as adhesion strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

    (4-Fluorophenyl)phenylmethanone: The parent compound without the oxime group.

    (4-Fluorophenyl)acetophenone oxime: A similar compound with a different substitution pattern on the phenyl ring.

    (4-Fluorophenyl)benzaldehyde oxime: Another oxime derivative with an aldehyde group instead of a ketone.

Uniqueness: (4-Fluorophenyl)phenylmethanone oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.

Biological Activity

(4-Fluorophenyl)phenylmethanone oxime, a compound characterized by its oxime functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H11FNO
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 362-99-2

The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial and Antifungal Properties

Research has indicated that oxime derivatives, including this compound, exhibit a range of biological activities. A review of biologically active oxime ethers highlighted their potential as antimicrobial agents. The following table summarizes key findings on the antimicrobial activities of various oxime compounds, including those related to this compound:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
This compoundCandida albicansNot specifiedAntifungal
Compound 5cA. flavus0.06 µg/mLAntifungal
Compound 11aC. albicans0.004 µg/mLAntifungal
Compound with Cl in 3-positionA. niger2 µg/mLAntifungal

The specific MIC values for this compound against various pathogens have not been conclusively established in available literature, indicating a need for further investigation.

Case Studies and Research Findings

  • Antifungal Activity : A study focused on the antifungal properties of various oximes reported that compounds with specific substituents showed enhanced activity against fungal strains such as C. albicans and Aspergillus niger. While this compound was not directly tested in this study, its structural similarity to other effective compounds suggests potential efficacy against similar targets .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like fluorine has been shown to enhance the biological activity of phenolic compounds. This suggests that this compound may possess favorable interactions with biological targets due to its fluorinated structure .
  • Mechanism of Action : The mechanism by which oximes exert their antimicrobial effects often involves the inhibition of key enzymes or receptors in microbial cells. For instance, certain oximes have been shown to inhibit tyrosinase, an enzyme critical for melanin biosynthesis, which could be relevant for developing treatments for fungal infections .

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While preliminary data suggest potential antimicrobial and antifungal properties, comprehensive studies are necessary to elucidate its effectiveness and mechanisms of action.

Future research should focus on:

  • Determining specific MIC values against various pathogens.
  • Investigating the structural modifications that enhance activity.
  • Exploring potential therapeutic applications in treating fungal infections.

By advancing our understanding of this compound's biological properties, we can better assess its potential as a therapeutic agent in microbiology and pharmacology.

Properties

CAS No.

362-99-2

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13-

InChI Key

VQCPGTQZPMEMKN-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F

Origin of Product

United States

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